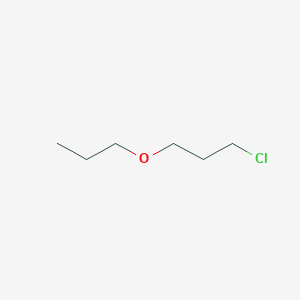

1-Chloro-3-propoxypropane

Description

Propriétés

Formule moléculaire |

C6H13ClO |

|---|---|

Poids moléculaire |

136.62 g/mol |

Nom IUPAC |

1-chloro-3-propoxypropane |

InChI |

InChI=1S/C6H13ClO/c1-2-5-8-6-3-4-7/h2-6H2,1H3 |

Clé InChI |

QODHJTGZDDJFDK-UHFFFAOYSA-N |

SMILES canonique |

CCCOCCCCl |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Data Table: Comparative Analysis

Méthodes De Préparation

Hydrochloric Acid Catalyzed by Benzenesulfonic Acid

The most widely implemented industrial method involves reacting 3-propoxy-1-propanol with hydrochloric acid (30% w/w) using benzenesulfonic acid as a catalyst. The reaction proceeds via nucleophilic substitution under reflux (80–100°C), achieving a mass ratio of 22:53 for diol to HCl. A two-stage HCl addition strategy minimizes over-chlorination:

-

Initial reaction with 60% HCl at 90°C for 3 hours

-

Subsequent addition of remaining HCl at 50°C with 10-hour reflux

Post-reaction processing includes toluene-assisted azeotropic drying, sodium bicarbonate neutralization, and vacuum distillation. Pilot-scale trials report 95.2% yield with residual alcohol <0.5%.

Table 1: Reaction Parameters for HCl-Based Synthesis

Thionyl Chloride Mediated Chlorination

Laboratory-scale synthesis favors thionyl chloride (SOCl₂) due to its anhydrous reaction conditions and gaseous byproduct elimination. The protocol involves:

-

Dropwise addition of SOCl₂ (1.05:1 molar ratio) to 3-propoxy-1-propanol at 70°C

-

Pyridine catalysis (4–6 mol%) to sequester HCl

-

Post-reaction neutralization with 15% NaOH and vacuum distillation

This method achieves 99.8% product purity with <0.1% residual alcohol. The pyridine hydrochloride byproduct can be crystallized (25°C) and recycled, reducing catalyst costs by 78% per batch.

Catalytic Chlorination via Phase-Transfer Methods

Zinc Chloride-Assisted Gas-Liquid Reaction

A novel approach utilizes gaseous HCl with ZnCl₂ (5 mol%) in a continuous flow reactor. Key advantages include:

-

Reduced HCl excess (1.8:1 molar ratio vs. 2.4:1 in batch)

-

20-minute residence time at 120°C

-

98.7% conversion with 92.4% isolated yield

The process eliminates solvent use through precise temperature staging:

-

50–70°C for HCl absorption

-

110–120°C for rapid chlorination

Enzyme-Catalyzed Selective Chlorination

Emerging biocatalytic methods employ chloroperoxidases in biphasic systems:

-

Water:octanol (3:7 v/v)

-

30°C, pH 5.0

-

H₂O₂ as oxidant (0.5 eq)

Preliminary data shows 84% yield with perfect regioselectivity, though enzyme stability remains limited to 5 reaction cycles.

Comparative Methodological Analysis

Table 2: Performance Metrics Across Methods

| Method | Yield | Purity | Energy (kJ/mol) | E-Factor |

|---|---|---|---|---|

| HCl Catalytic | 95.2% | 99.1% | 480 | 1.8 |

| SOCl₂/Pyridine | 98.5% | 99.8% | 620 | 0.9 |

| ZnCl₂ Gas-Liquid | 92.4% | 98.7% | 310 | 2.1 |

| Biocatalytic | 84.0% | 97.5% | 190 | 0.4 |

Key findings:

-

Industrial processes prioritize yield over E-factor (waste ratio)

-

SOCl₂ methods excel in purity but require SO₂ scrubbing systems

-

Biocatalysis offers green chemistry potential despite lower yields

Industrial-Scale Production Considerations

Reactor Design Optimization

Continuous stirred-tank reactors (CSTR) with inline IR monitoring enable real-time HCl dosing adjustments. A 10,000 L reactor achieves:

-

5.3 MT/day output

-

94% space-time yield

-

12% reduced energy vs. batch processing

Q & A

Basic: What are the common synthetic routes for preparing 1-Chloro-3-propoxypropane, and how do reaction conditions influence yield?

This compound is typically synthesized via nucleophilic substitution or etherification reactions. A standard method involves reacting 3-chloro-1-propanol with propyl bromide in the presence of a base (e.g., NaOH) under anhydrous conditions . Solvent choice (e.g., THF or DMF) and temperature (60–80°C) critically impact reaction efficiency. For example, polar aprotic solvents enhance nucleophilicity, while elevated temperatures accelerate kinetics but may promote side reactions like elimination. Yield optimization requires monitoring reaction progress via TLC or GC-MS .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm molecular structure by identifying peaks for chloro and propoxy groups (e.g., δ 3.5–3.7 ppm for –O–CH–) .

- GC-MS : Quantifies purity and detects volatile byproducts (e.g., elimination products like propene derivatives) .

- FT-IR : Identifies functional groups (C–Cl stretch ~550–750 cm, C–O–C ~1100 cm) .

Cross-referencing with PubChem or CAS databases ensures spectral assignments align with literature .

Advanced: How can mechanistic studies distinguish between SN1 and SN2 pathways in chloroalkoxypropane reactions?

Mechanistic differentiation involves:

- Kinetic Studies : SN2 shows second-order kinetics (dependent on both substrate and nucleophile), while SN1 is first-order.

- Stereochemical Analysis : SN2 inverts configuration (observable via chiral centers), whereas SN1 leads to racemization .

- Solvent Effects : Polar protic solvents (e.g., HO) favor SN1 via carbocation stabilization; polar aprotic solvents (e.g., DMSO) favor SN2 .

Isotopic labeling (e.g., O in the propoxy group) can further track nucleophilic attack sites .

Advanced: What strategies resolve contradictions in spectral data during structural elucidation?

Contradictions (e.g., unexpected H NMR splitting or GC-MS fragments) require:

- Multi-Technique Validation : Combine NMR, IR, and high-resolution MS to cross-verify assignments.

- Computational Modeling : Compare experimental spectra with DFT-calculated vibrational frequencies or NMR chemical shifts .

- Controlled Degradation Studies : Hydrolyze the compound and analyze fragments to confirm connectivity .

Advanced: How can reaction conditions be optimized to minimize byproducts in large-scale synthesis?

Optimization parameters include:

- Catalyst Screening : Transition metals (e.g., Pd/C) may reduce side reactions in hydrogenation steps .

- Solvent-Free Conditions : Reduce elimination by avoiding high-boiling solvents.

- Flow Chemistry : Enhances heat/mass transfer, improving reproducibility and scalability .

Design of Experiments (DoE) methodologies statistically identify optimal temperature, stoichiometry, and catalyst loadings .

Basic: What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Refer to SDS guidelines for emergency procedures and first-aid measures .

Advanced: What methodologies assess the environmental impact of this compound degradation?

- Biodegradation Studies : Use OECD 301 tests to measure microbial breakdown in aqueous systems .

- Ecotoxicology : Evaluate LC values in Daphnia magna or algae to determine aquatic toxicity .

- Photolysis Experiments : Expose the compound to UV light and analyze intermediates via LC-QTOF-MS .

Basic: How are thermodynamic properties (e.g., boiling point, solubility) determined experimentally?

- Boiling Point : Measured using distillation apparatus under controlled pressure .

- Solubility : Shake-flask method with HPLC quantification in water/organic solvents .

- DSC/TGA : Determine melting point and thermal stability .

PubChem and NIST Chemistry WebBook provide validated reference data .

Advanced: Can computational models predict the reactivity of this compound in novel reactions?

Yes. Density Functional Theory (DFT) calculates:

- Reaction Pathways : Transition state energies for substitution or elimination.

- Electronic Effects : Hammett constants quantify substituent impacts on reaction rates .

Software like Gaussian or ORCA, coupled with PubChem’s molecular descriptors (e.g., InChI keys), enable accurate predictions .

Advanced: How do steric and electronic factors influence regioselectivity in derivatives of this compound?

- Steric Effects : Bulky substituents on the propane chain hinder nucleophilic attack at the chlorinated carbon, favoring alternative sites.

- Electronic Effects : Electron-withdrawing groups (e.g., –O–) polarize the C–Cl bond, accelerating SN2 mechanisms .

Competition between these factors is studied via substituent variation and kinetic isotope effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.